molecular formula C6H9NO2 B8722422 2-Amino-3-methylpenta-3,4-dienoic acid CAS No. 97857-91-5

2-Amino-3-methylpenta-3,4-dienoic acid

Cat. No. B8722422
CAS RN: 97857-91-5
M. Wt: 127.14 g/mol
InChI Key: GTEZUBVDXOYKDP-UHFFFAOYSA-N
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Patent
US04661510

Procedure details

To an LDA solution (75.6 mmole prepared from diisopropylamine and 1.55M n-butyl lithium at -78° C.) in 100 ml of dry THF was added dropwise 36 mmole of N-BOC-glycine butynal ester (prepared from N-BOC-glycine and 2-butyn-1-ol according to the method of R. Olsen, et al, JOC, 47, 1962, 1982), in 20 ml of THF. After 1 hour, 9.6 ml of chlorotrimethylsilane was added and the reaction mixture was slowly brought to room temperature and then heated to reflux for 1 hour. On cooling to room temperature, 20 ml of methanol was added and after another hour the reaction mixture was concentrated. The resulting residue was taken in ethyl acetate and extracted repeatedly with 5% NaHCO3. The aqueous portion was acidified in a two phase system containing CH2Cl2 with 20% HCl to pH 3.0. The CH2Cl2 portion was separated and the aqueous phase repeatedly extracted with CH2Cl2. The combined CH2Cl2 extracts were washed once with water, brine and dried over anhydrous MgSO4. On concentration 1.3 gm of a residue showing an allene band at 1960 cm-1 was obtained. This was taken in 50 ml of a saturated HCl ethyl acetate solution at room temperature upon which a yellow precipitate formed. After 1 hour, the reaction mixture was concentrated and the resulting residue taken in water and washed with CH2Cl2. The aqueous portion was then applied on an ion-exchange column (H+) eluting with 20% pyridine-water. The eluant was concentrated, partially purified by reverse phase chromatography and upon crystallization from acetone-water, the desired product was obtained: mp. 195°-200° C. (dec), IR (KBr): 1960 cm-1 (C=C=C), 'H NMR (δD2O): 1.82 (t, 3H, J=3.2 Hz, CH3), 4.2 (t, 1H, J=1.7 Hz, CHN), 5.0 ppm (m, 2H, H2C=C).
Name
Quantity
75.6 mmol
Type
reactant
Reaction Step One
[Compound]
Name
N-BOC-glycine butynal ester
Quantity
36 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.C([NH:16][CH2:17][C:18]([OH:20])=[O:19])(OC(C)(C)C)=O.[CH2:21](O)[C:22]#[C:23][CH3:24].Cl[Si](C)(C)C>C1COCC1.C(OCC)(=O)C.Cl.CO>[NH2:16][CH:17]([C:23]([CH3:24])=[C:22]=[CH2:21])[C:18]([OH:20])=[O:19] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
75.6 mmol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
N-BOC-glycine butynal ester
Quantity
36 mmol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#CC)O
Step Three
Name
Quantity
9.6 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC.Cl
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was slowly brought to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted repeatedly with 5% NaHCO3
ADDITION
Type
ADDITION
Details
containing CH2Cl2 with 20% HCl to pH 3.0
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 portion was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase repeatedly extracted with CH2Cl2
WASH
Type
WASH
Details
The combined CH2Cl2 extracts were washed once with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
formed
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
WASH
Type
WASH
Details
washed with CH2Cl2
WASH
Type
WASH
Details
eluting with 20% pyridine-water
CONCENTRATION
Type
CONCENTRATION
Details
The eluant was concentrated
CUSTOM
Type
CUSTOM
Details
partially purified by reverse phase chromatography and upon crystallization from acetone-water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(C(=O)O)C(=C=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.